molecular formula C10H12BrNO2 B13578724 2-Amino-3-(5-bromo-2-methylphenyl)propanoic acid

2-Amino-3-(5-bromo-2-methylphenyl)propanoic acid

Cat. No.: B13578724
M. Wt: 258.11 g/mol
InChI Key: BCAFLSOPSHVVMA-UHFFFAOYSA-N
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Description

2-Amino-3-(5-bromo-2-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a brominated aromatic ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-bromo-2-methylphenyl)propanoic acid typically involves the bromination of 2-methylphenylpropanoic acid followed by the introduction of an amino group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the desired position on the aromatic ring. The brominated intermediate is then subjected to amination reactions under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-bromo-2-methylphenyl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the brominated aromatic ring to a less reactive form.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in synthetic chemistry and pharmaceutical research.

Scientific Research Applications

2-Amino-3-(5-bromo-2-methylphenyl)propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-bromo-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated aromatic ring and amino acid moiety allow the compound to bind to active sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-hydroxy-5-methylphenyl)propanoic acid
  • 3-(5-bromo-2-methylphenyl)propanoic acid
  • 2-Amino-3-(4-bromo-2-methylphenyl)propanoic acid

Uniqueness

2-Amino-3-(5-bromo-2-methylphenyl)propanoic acid is unique due to its specific bromination pattern and the presence of both amino and carboxylic acid functional groups. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

2-amino-3-(5-bromo-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H12BrNO2/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)

InChI Key

BCAFLSOPSHVVMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)CC(C(=O)O)N

Origin of Product

United States

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